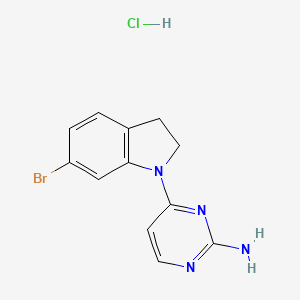

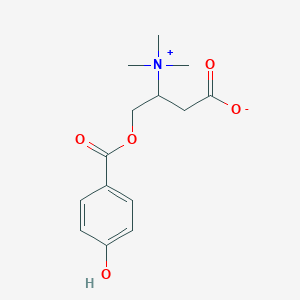

![molecular formula C32H36N2O8 B3034771 (3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene CAS No. 220422-37-7](/img/structure/B3034771.png)

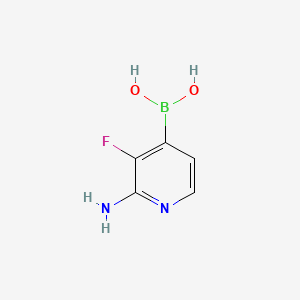

(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene

Übersicht

Beschreibung

The compound appears to be a complex organic molecule with multiple functional groups and stereochemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, and the use of catalysts can be crucial for improving yields and selectivity. Paper describes the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives using urea as a catalyst under ultrasound, which suggests that similar catalytic methods could potentially be applied to the synthesis of the compound . The high yields and environmentally friendly conditions noted in this paper could be relevant for optimizing the synthesis of similarly structured compounds.

Molecular Structure Analysis

The molecular structure of organic compounds is key to understanding their reactivity and properties. The compound has stereochemistry denoted by (3S,4S) and (5S), indicating multiple chiral centers which would affect its interactions with other molecules. Paper discusses the synthesis of cyclohexanetetrol isomers, which are structurally related to the cyclohexene moiety in the compound of interest. The synthesis of these isomers and their derivatives could provide insights into the stereochemical considerations necessary for synthesizing the compound .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and the presence of multiple double bonds and hydroxyl groups, as indicated in the name of the compound, suggests potential for various chemical reactions. Paper explores the biomimetic catalytic properties of dimanganese(II) complexes for the monooxygenation of cyclohexane. This indicates that the compound , with its complex structure, may also be a candidate for catalytic reactions involving the addition of oxygen atoms or other modifications to its multiple double bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of hydroxymethyl and dioxopyrrolidine groups in the compound suggests it may have polar characteristics, which would influence its solubility and interaction with solvents. The stereochemistry could also affect its physical properties such as melting point and optical rotation. While the papers provided do not directly discuss the physical properties of the compound , the methods and compounds studied in papers and could be used as a reference for predicting the properties of similar complex molecules.

Wissenschaftliche Forschungsanwendungen

Poly[bis(pyrrol-2-yl)arylenes] and Conducting Polymers

- Research Focus : The study by Sotzing et al. (1996) focuses on the synthesis of derivatized bis(pyrrol-2-yl) arylenes, specifically for use in conducting polymers. The synthesis involves cyclic voltammetry and electrochemical polymerization, indicating potential applications in materials science and electronics (Sotzing et al., 1996).

Synthesis of Enantiomerically Pure Cyclohexenyl and Cyclohexyl Purines

- Research Focus : Rosenquist Å et al. (1996) described the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines. These compounds were evaluated for activity against HIV, though found to be inactive, suggesting potential use in antiviral research (Rosenquist Å et al., 1996).

Co-crystals Based on Bispyridyl-substituted α,β-unsaturated Ketones

- Research Focus : Li et al. (2015) conducted research on novel macrocyclic co-crystals involving bispyridyl-substituted α,β-unsaturated ketones. This study may be relevant in crystal engineering and luminescent property investigation for potential applications in materials science and optics (Li et al., 2015).

Novel Pyrrolidene Derivatives

- Research Focus : Lv et al. (2013) synthesized novel (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione derivatives. The study provides insights into the structural and chemical characterization of these compounds, which may be relevant in synthetic organic chemistry (Lv et al., 2013).

Eigenschaften

IUPAC Name |

(3E,5S)-3-[(2E,4E,6E)-1-hydroxy-7-[(1S,2S)-2-[(1E,3E,5E,7E)-7-hydroxy-7-[(5S)-5-(hydroxymethyl)-1-methyl-2,4-dioxopyrrolidin-3-ylidene]hepta-1,3,5-trienyl]cyclohex-3-en-1-yl]hepta-2,4,6-trienylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O8/c1-33-23(19-35)29(39)27(31(33)41)25(37)17-9-5-3-7-13-21-15-11-12-16-22(21)14-8-4-6-10-18-26(38)28-30(40)24(20-36)34(2)32(28)42/h3-11,13-15,17-18,21-24,35-38H,12,16,19-20H2,1-2H3/b5-3+,6-4+,13-7+,14-8+,17-9+,18-10+,27-25+,28-26+/t21-,22-,23+,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRXEMWZLVUIOR-CVEQOGDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)C(=C(C=CC=CC=CC2CCC=CC2C=CC=CC=CC(=C3C(=O)C(N(C3=O)C)CO)O)O)C1=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C(=O)/C(=C(/C=C/C=C/C=C/[C@@H]2CCC=C[C@H]2/C=C/C=C/C=C/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)\O)/C1=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

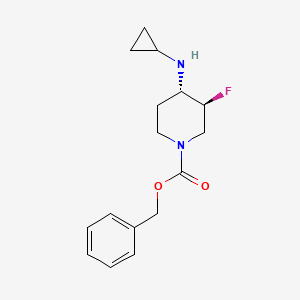

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)

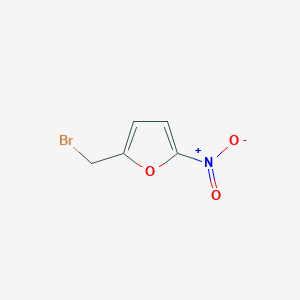

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)

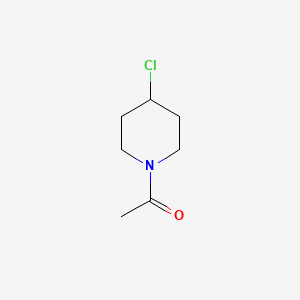

![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)

![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)